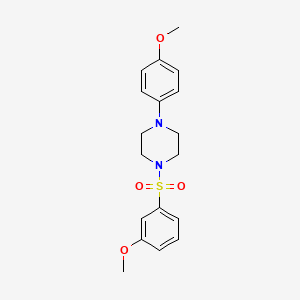
1-(4-甲氧基苯基)-4-(3-甲氧基苯基)磺酰基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The research on sulfonylpiperazines has been focused on their potential as antioxidant and cytotoxic agents. In the study titled "Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents," a series of chrysin-based sulfonylpiperazines were synthesized and evaluated for their in vitro free radical scavenging abilities and cytotoxic effects on various cancer cell lines. The study also assessed the cytotoxicity of these compounds on noncancerous cells using the SRB assay against Madin-Darby Canine Kidney cells. The results indicated that the chrysin-sulfonylpiperazines showed improved antioxidant and anticancer activities compared to their chrysin-piperazine precursors. Compounds with specific substituents, such as methoxy groups, demonstrated significant biological effects, highlighting the importance of structural design and proper substitution in achieving desired biological outcomes .
Synthesis Analysis
The synthesis of the sulfonylpiperazines involved a two-step reaction. Initially, piperazine was reacted with various substituted benzenesulfonyl chlorides in the presence of triethylamine to produce intermediate sulfonylpiperazines. These intermediates were then allowed to react with a chrysin derivative to yield the final sulfonylpiperazine compounds. The chrysin derivative was prepared by reacting chrysin with 1,4-dibromobutane. The study found that certain compounds, particularly those with 4-OCF3, 4-OCH3, and 2,4-diOCH3 groups, exhibited the highest antioxidant potential. Additionally, halogenated analogs showed promising anticancer potential against specific cell lines, while methoxy-substituted compounds were effective against others .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonylpiperazines were confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis (CHN). These techniques provided detailed information about the functional groups present and the overall molecular framework of the compounds, ensuring the accuracy of the synthesized structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonylpiperazines were carefully designed to introduce specific functional groups that could potentially enhance the compounds' biological activities. The choice of substituents, such as methoxy and halogen groups, was based on their known effects on antioxidant and anticancer properties. The reactions were carried out under controlled conditions to achieve high yields of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the sulfonylpiperazines were not explicitly detailed in the provided data. However, the use of spectroscopic techniques implies that the compounds were characterized in terms of their molecular weight, functional groups, and overall stability. These properties are crucial for understanding the compounds' behavior in biological systems and their potential as therapeutic agents .
In another study titled "Synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents," the focus was on the sulfonylation of 4-amino-1H pyrazoles. The resulting compounds were characterized using IR, UV, 1H NMR spectroscopy, and mass spectrometry, similar to the methods used in the sulfonylpiperazine study. Although this study does not directly relate to 1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine, it demonstrates the broader interest in sulfonylated compounds and their potential applications .
科学研究应用
细胞毒活性
研究已经深入探讨了苯基哌嗪衍生物的合成,包括与1-(4-甲氧基苯基)-4-(3-甲氧基苯基)磺酰基哌嗪相关的衍生物,突出它们在癌症治疗中的潜力。例如,Gurdal等人(2013年)的研究合成了各种衍生物,并评估了它们对癌细胞系的细胞毒活性,显示出不同的生长抑制效果,其中一些衍生物对肝细胞癌、乳腺癌和结肠癌细胞系显示出高细胞毒活性Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Drug Research, 63, 121-128。
抗氧化和细胞毒剂
Patel等人(2019年)合成了基于槲皮素的磺酰基哌嗪,并研究了它们的抗氧化和细胞毒效果。这项研究发现,某些衍生物表现出优越的抗氧化潜力,并展示了对各种癌细胞系的有希望的抗癌活性,突出了结构设计和取代在确定生物效应中的重要性Patel, R. V., Mistry, B., Syed, R., Parekh, N., & Shin, H.-S. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352。
质子交换膜
在材料科学领域,已经探索了1-(4-甲氧基苯基)-4-(3-甲氧基苯基)磺酰基哌嗪的衍生物在燃料电池技术中的应用。Kim, D., Robertson, G., & Guiver, M.(2008年)开发了具有梳状结构的聚芳醚砜作为质子交换膜。这些膜表现出高质子传导性,表明它们作为燃料电池应用的有效材料的潜力Kim, D., Robertson, G., & Guiver, M. (2008). Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes. Macromolecules, 41, 2126-2134。
抗生素降解
Ricken等人(2013年)的研究探讨了微生物消除磺胺类抗生素的策略,揭示了一种由伊普索羟基化引发的不寻常降解途径。这项研究有助于了解如何通过微生物降解来解决磺胺类抗生素的环境持久性Ricken, B., Corvini, P., Cichocka, D., Parisi, M., Lenz, M., Wyss, D., Martínez-Lavanchy, P., Müller, J. A., Shahgaldian, P., Tulli, L. G., Kohler, H., & Kolvenbach, B. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79, 5550 - 5558。
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-16-8-6-15(7-9-16)19-10-12-20(13-11-19)25(21,22)18-5-3-4-17(14-18)24-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMRGWFGVJNDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

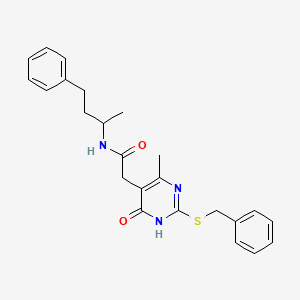
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)
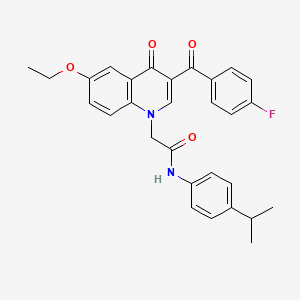
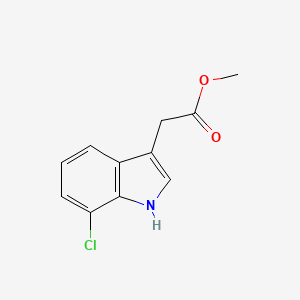
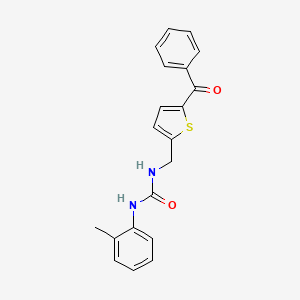
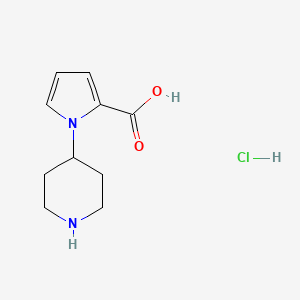
![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)
